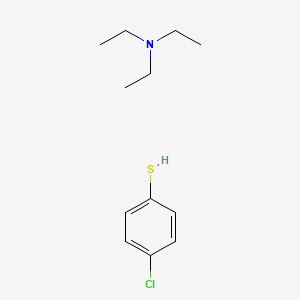

4-Chlorothiophenol triethyl amine

Descripción

4-Chlorothiophenol triethylamine is a compound formed by the acid-base interaction between 4-chlorothiophenol (C₆H₄ClSH) and triethylamine (N,N-diethylethanamine, C₆H₁₅N). The 4-chlorothiophenol component consists of a benzene ring substituted with a thiol (-SH) group and a chlorine atom at the para position. Triethylamine, a tertiary amine, acts as a proton acceptor, forming a triethylammonium thiolate salt. This compound is typically employed in organic synthesis as a reagent or catalyst, leveraging the nucleophilicity of the deprotonated thiolate and the amine’s ability to scavenge acids like HCl .

While direct references to "4-chlorothiophenol triethylamine" are absent in the provided evidence, analogous applications of triethylamine with thiophenols or chlorinated aromatic compounds are well-documented. For instance, triethylamine is frequently used to deprotonate thiols or carboxylic acids during amide bond formation or nucleophilic substitutions .

Propiedades

Número CAS |

166392-07-0 |

|---|---|

Fórmula molecular |

C12H20ClNS |

Peso molecular |

245.81 g/mol |

Nombre IUPAC |

4-chlorobenzenethiol;N,N-diethylethanamine |

InChI |

InChI=1S/C6H5ClS.C6H15N/c7-5-1-3-6(8)4-2-5;1-4-7(5-2)6-3/h1-4,8H;4-6H2,1-3H3 |

Clave InChI |

CFVWCGWPCGUSOQ-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CC.C1=CC(=CC=C1S)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Triethylamine Salts with Other Thiophenols

- 4-Methylthiophenol triethylamine: Similar in structure but replaces the chlorine with a methyl group.

- 2-Chlorothiophenol triethylamine: The ortho-chloro substituent may induce steric or electronic effects that alter reactivity. For example, ortho-substitution can hinder planarization in aromatic systems, affecting conjugation .

Chlorinated Aromatic Amine-Thiol Complexes

- 2-Amino-4-chlorophenol (CAS 95-85-2): A phenol derivative with -NH₂ and -Cl groups. Unlike 4-chlorothiophenol, this compound lacks a thiol group, making it less nucleophilic but more basic. It is used in dye synthesis and pharmaceuticals .

Alternative Amine Bases

- Triethanolamine (C₆H₁₅NO₃): A tertiary amine with hydroxyl groups, offering both basicity and water solubility. Unlike triethylamine, it is less volatile (b.p. 335°C vs. 89°C) and is used in surfactants and pH adjustment .

- Pyridine: Aromatic amine with weaker basicity (pKa ~5.2) compared to triethylamine (pKa ~10.8). Pyridine is less effective in deprotonating thiophenols but is preferred in certain catalytic reactions .

Physicochemical Properties

| Property | 4-Chlorothiophenol Triethylamine | Triethylamine | 4-Methylthiophenol Triethylamine | 2-Amino-4-chlorophenol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~235.7* | 101.19 | ~219.7* | 143.58 |

| Boiling Point (°C) | Decomposes before boiling | 89 | Similar to 4-Cl derivative | Sublimes at 150 |

| Solubility | Soluble in organic solvents | Miscible | Similar to 4-Cl derivative | Slightly water-soluble |

| Reactivity | High (thiolate nucleophile) | Base catalyst | Moderate | Low (phenolic -OH) |

*Calculated based on component molecular weights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.